

Technical Support Center: Disuccinimidyl Glutarate (DSG)

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Compound of Interest		
Compound Name:	DSG Crosslinker	
Cat. No.:	B1670967	Get Quote

Welcome to the technical support center for Disuccinimidyl Glutarate (DSG) powder. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling DSG and troubleshooting common issues related to its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is DSG and what is it used for?

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent.[1][2][3] It is commonly used to covalently link proteins or other molecules that have primary amine groups (-NH₂), such as the lysine residues on the surface of proteins.[1][3][4] Because it can permeate cell membranes, it is suitable for crosslinking proteins both within living cells (in vivo) and in solutions (in vitro).[1][5][6]

Q2: Why is DSG powder so sensitive to moisture?

DSG's reactivity comes from its two N-hydroxysuccinimide (NHS) ester groups.[1][2] These groups are highly susceptible to hydrolysis, a chemical reaction with water.[4][7][8] When exposed to moisture, the NHS esters are cleaved, rendering the DSG inactive and unable to form stable crosslinks with your target proteins.[7][9] This hydrolysis is a major cause of failed crosslinking experiments.[7]

Q3: How should I properly store DSG powder to prevent moisture exposure?



Proper storage is critical to maintaining the activity of DSG powder.

- Temperature: Upon receipt, store the vial at -20°C or 4°C.[10][11][12]
- Desiccation: Always store the powder in a desiccated environment.[4][11] This can be a
 container with desiccant packs or a dedicated desiccator cabinet.
- Inert Gas: For optimal long-term storage, consider blanketing the powder under an inert gas like nitrogen before sealing the vial.[4][10]

Q4: What is the correct procedure for handling DSG powder before an experiment?

To prevent moisture contamination during handling, follow these steps:

- Equilibrate to Room Temperature: Before opening the vial, allow it to warm completely to room temperature.[4][5][10][11] This crucial step prevents atmospheric moisture from condensing on the cold powder.[4][7][11]
- Use Anhydrous Solvents: DSG is not soluble in water and must be dissolved in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][6][10]
- Prepare Solutions Fresh: Never store DSG in solution, as even anhydrous-grade solvents
 can absorb moisture from the air over time, leading to hydrolysis.[4][11] Prepare only the
 amount needed for your immediate experiment.

Troubleshooting Guide

Issue 1: My crosslinking experiment failed or has very low efficiency.

This is the most common problem and is often linked to inactive DSG due to moisture exposure.

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps & Solutions
Inactive DSG Reagent	The DSG powder may have been compromised by moisture. Test the activity of your DSG using the Spectrophotometric Assay for NHS Ester Activity described in the protocols section below. [9] If inactive, use a fresh vial of DSG.
Incorrect Buffer	Your reaction buffer should not contain primary amines (e.g., Tris, Glycine), as they will compete with your target protein for reaction with DSG.[4] Use buffers like PBS, HEPES, or borate at a pH between 7.0 and 9.0.[4][5][10]
Suboptimal pH	The crosslinking reaction is pH-dependent. The optimal pH range is typically 7.2-8.5. Below this range, the protein's amines are protonated and less reactive. Above this range, the rate of DSG hydrolysis increases dramatically.
Low Protein Concentration	In dilute protein solutions, the hydrolysis of DSG is a more significant competing reaction.[4] If possible, increase the concentration of your protein in the reaction.

Issue 2: My protein precipitates after adding the DSG solution.



Potential Cause	Troubleshooting Steps & Solutions	
High Organic Solvent Concentration	The final concentration of DMSO or DMF in your reaction mixture may be too high, causing your protein to denature and precipitate. Generally, the final solvent concentration should not exceed 10% of the total reaction volume.[4]	
Over-Crosslinking	Using too much DSG can lead to extensive, insoluble protein aggregates. Optimize the molar excess of DSG to your protein. Start with a 10- to 50-fold molar excess and titrate down if precipitation occurs.[4]	

Quantitative Data

The stability of the NHS esters on DSG is highly dependent on the pH of the aqueous environment. As pH increases, the rate of hydrolysis accelerates, significantly reducing the half-life of the active crosslinker.

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

рН	Temperature (°C)	Half-life
7.0	0	4-5 hours[4][7]
8.0	Room Temperature	~1 hour[7]
8.6	4	10 minutes[4][7]

Note: Half-life can vary based on buffer composition and the specific NHS ester compound.

Experimental Protocols Protocol 1: General Protein Crosslinking with DSG

This protocol provides a general guideline for crosslinking proteins in solution. Optimization may be required for your specific system.



Materials:

- DSG powder
- Anhydrous DMSO or DMF
- Protein sample in an amine-free buffer (e.g., PBS, pH 7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

- Equilibrate DSG: Allow the vial of DSG powder to warm to room temperature before opening.
- Prepare DSG Stock: Immediately before use, dissolve DSG in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).
- Initiate Reaction: Add the DSG stock solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM). The final DMSO concentration should ideally be below 10%.[4]
- Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[4][10]
- Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration
 of 20-50 mM Tris.[4] Incubate for 15 minutes at room temperature.[4] The primary amines in
 the Tris buffer will react with any excess DSG.
- Proceed with Downstream Analysis: Your crosslinked sample is now ready for downstream applications like SDS-PAGE, immunoprecipitation, or mass spectrometry.

Protocol 2: Spectrophotometric Assay for NHS Ester Activity

This assay allows you to quickly determine if your DSG powder is active or has been hydrolyzed. The principle is that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[7][10]



Materials:

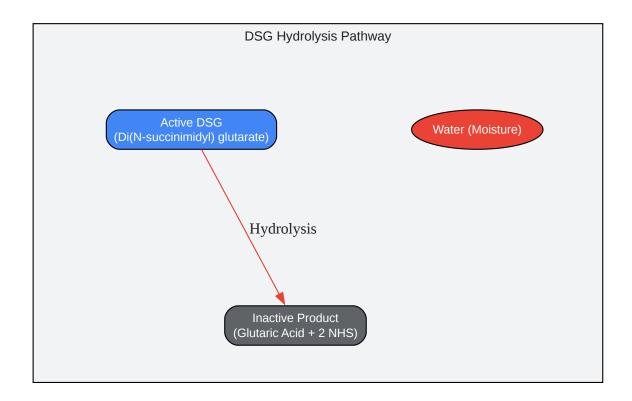
- DSG powder
- Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
- 0.5 N NaOH
- UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

- Prepare DSG Solution: Prepare a ~1 mg/mL solution of your DSG powder in the amine-free buffer.
- Measure Initial Absorbance: Immediately measure the absorbance of the solution at 260 nm.
 Record this value as A_initial.
- Induce Hydrolysis: To a 1 mL aliquot of the DSG solution, add 100 μL of 0.5 N NaOH to rapidly and completely hydrolyze the NHS esters.[5][10] Mix well.
- Measure Final Absorbance: Within 1-2 minutes, measure the absorbance of the hydrolyzed solution at 260 nm. Record this value as A_final.
- Interpret Results:
 - If A_final > A_initial, your DSG reagent is active. A significant increase in absorbance indicates the release of NHS upon hydrolysis.
 - If A_final ≈ A_initial, your DSG reagent has likely been compromised by moisture and is inactive. Discard the reagent and use a fresh vial.

Visualizations

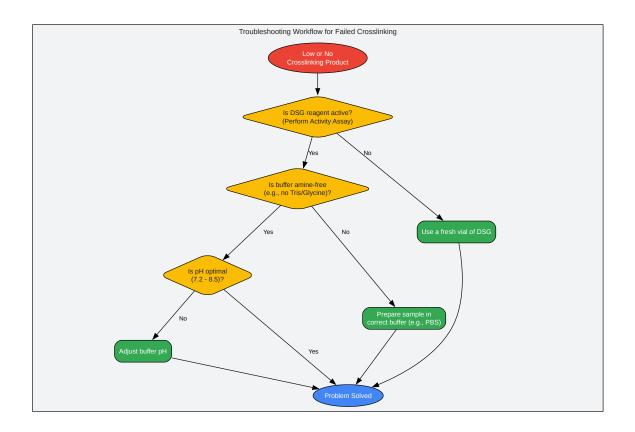




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Caption: The chemical pathway of DSG inactivation by moisture.

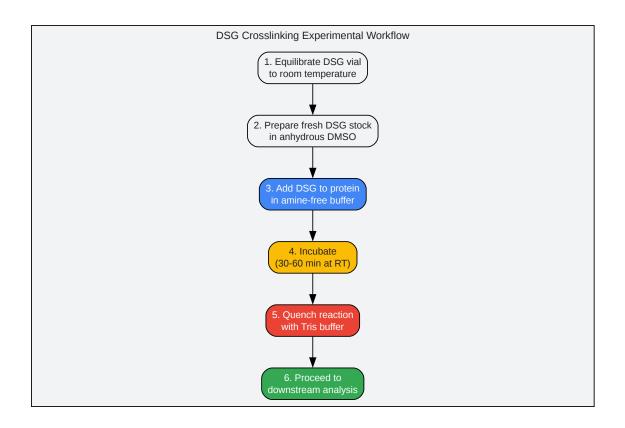




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Caption: A step-by-step guide to diagnosing failed DSG experiments.





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Caption: A summary of the key steps in a typical DSG crosslinking experiment.

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